N-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-propyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1H-pyrazole-4-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones. This reaction forms a pyrazole ring, which is then further functionalized to introduce the propyl and carboxamide groups . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the pyrazole ring or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
N-propyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antifungal and antibacterial properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts the energy production in cells, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-propyl-1H-pyrazole-4-carboxamide include:
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 3-(difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit succinate dehydrogenase sets it apart from other pyrazole derivatives .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-propyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-2-3-8-7(11)6-4-9-10-5-6/h4-5H,2-3H2,1H3,(H,8,11)(H,9,10) |
InChI Key |
NIEADRHTHWORFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CNN=C1 |
Origin of Product |
United States |
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